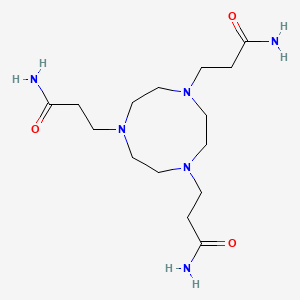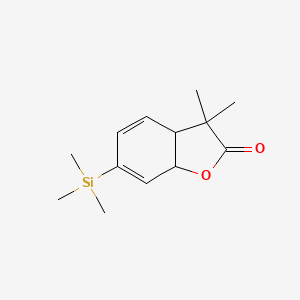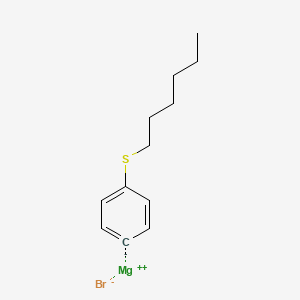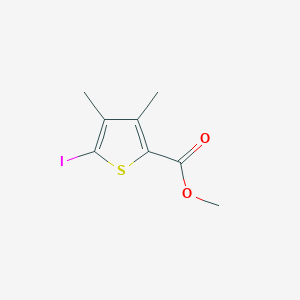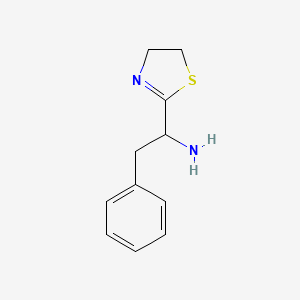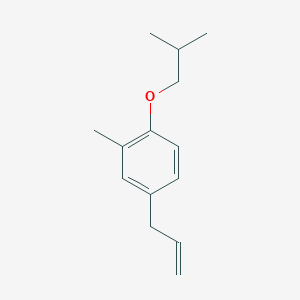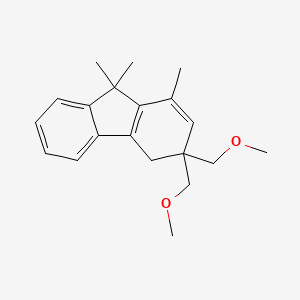
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a fluorene derivative with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding a simpler fluorene derivative.
Substitution: The methoxymethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene involves its interaction with molecular targets and pathways within a system. The methoxymethyl groups can participate in various chemical reactions, altering the compound’s properties and interactions. These interactions can affect biological pathways, leading to specific effects depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
- 3,3-Bis(methoxymethyl)-2,5-dimethylhexane
Uniqueness
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene is unique due to its specific structure, which includes a fluorene core with methoxymethyl and trimethyl groups. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
921628-51-5 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3,3-bis(methoxymethyl)-1,9,9-trimethyl-4H-fluorene |
InChI |
InChI=1S/C20H26O2/c1-14-10-20(12-21-4,13-22-5)11-16-15-8-6-7-9-17(15)19(2,3)18(14)16/h6-10H,11-13H2,1-5H3 |
Clave InChI |
FEWYPNCSHKBQRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC2=C1C(C3=CC=CC=C23)(C)C)(COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
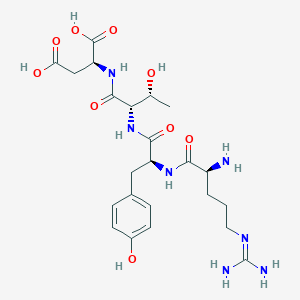
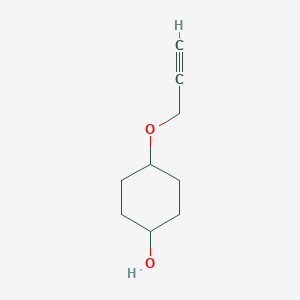
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
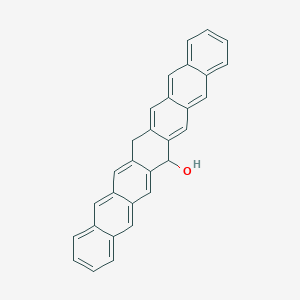
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
